Welcome to the BenchChem Online Store!
molecular formula C14H12O4 B8659681 (2-Hydroxy-5-methoxyphenyl)(4-hydroxyphenyl)methanone CAS No. 80427-40-3

(2-Hydroxy-5-methoxyphenyl)(4-hydroxyphenyl)methanone

Cat. No. B8659681
M. Wt: 244.24 g/mol
InChI Key: JJCMYAOYXKKELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06316494B1

Procedure details

Palladium on carbon catalyst (10%, 1.0 g, 0.94 mmol) was added to a stirred ethanol (500 ml) solution of (4-benzyloxyphenyl)-(2,5-dimethoxyphenyl)-methanone (10.86 g, 31.2 mmol) and the suspension hydrogenated for 18 h. The catalyst was removed by filtration, and the solvent evaporated to give an orange coloured gum. This was dissolved in glacial acetic acid (16 ml), hydrogen bromide (33% w/w in acetic acid, 8.20 ml, 46.76 mmol) added, and the resulting mixture heated to 70° C. for 18 h. The mixture was diluted with water (25ml) and the product extracted into ethyl acetate (3×25 ml). The combined extracts were washed with brine, dried over magnesium sulfate and evaporated to a yellow gum, which was purified by column chromatography on silica gel 60, with 7:3 petrol/ethyl acetate as eluent. This gave a yellow gum, which was dissolved in a minimum of ether and precipitated by adding petrol, to give the title product as a yellow powder.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
(4-benzyloxyphenyl)-(2,5-dimethoxyphenyl)-methanone
Quantity
10.86 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)C.C([O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([C:20]2[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=2[O:28]C)=[O:19])=[CH:14][CH:13]=1)C1C=CC=CC=1.Br>[Pd].C(O)(=O)C.O.CCOCC>[OH:28][C:21]1[CH:22]=[CH:23][C:24]([O:26][CH3:27])=[CH:25][C:20]=1[C:18]([C:15]1[CH:14]=[CH:13][C:12]([OH:11])=[CH:17][CH:16]=1)=[O:19]

Inputs

Step One
Name
Quantity
8.2 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Name
(4-benzyloxyphenyl)-(2,5-dimethoxyphenyl)-methanone
Quantity
10.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(=O)C1=C(C=CC(=C1)OC)OC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow gum, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel 60, with 7:3 petrol/ethyl acetate as eluent
CUSTOM
Type
CUSTOM
Details
This gave a yellow gum, which
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
by adding petrol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)OC)C(=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.